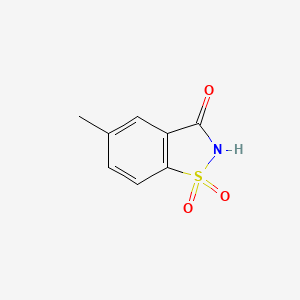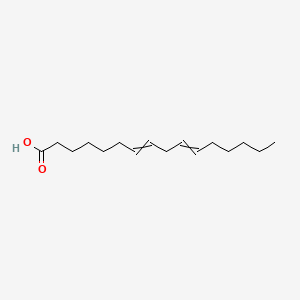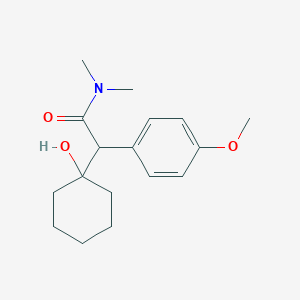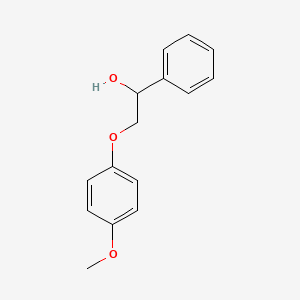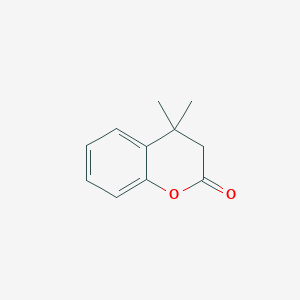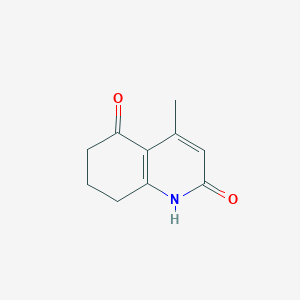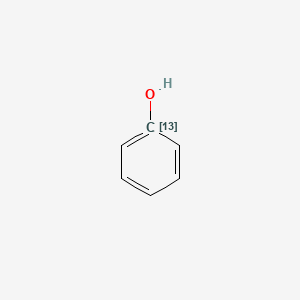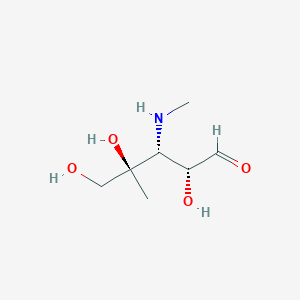
Methyl 11-aminoundecanoate hydrochloride
説明
“Methyl 11-aminoundecanoate hydrochloride” is a chemical compound with the molecular formula C12H26ClNO2 . It is also known as “11-amino Undecanoic acid methyl ester hydrochloride” and is used in various scientific experiments .
Synthesis Analysis
The synthesis of “Methyl 11-aminoundecanoate hydrochloride” involves a multi-catalytic sequence. This ester, obtained from renewable canola oil, is transformed in a three-step sequence involving cross-metathesis, palladium-catalysed benzylic amine addition, and concomitant hydrogenation . A high monomer yield can be obtained using a Raney®-nickel catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 11-aminoundecanoate hydrochloride” is represented by the formula C12H26ClNO2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 11-aminoundecanoate hydrochloride” include cross-metathesis, palladium-catalysed benzylic amine addition, and concomitant hydrogenation . The hydrogenation of 10-cyano-9-decenoate (UNE11) was tentatively reactivated by three different regeneration procedures: solvent wash, regeneration under hydrogen, and regeneration under sonication .科学的研究の応用
Preparation as a Nylon-11 Precursor
Methyl 11-aminoundecanoate hydrochloride has been identified as a valuable precursor for the production of Nylon-11. A study highlighted its preparation from renewable sources, specifically canola oil, using a multi-catalytic sequence involving ruthenium-catalyzed cross-metathesis and palladium-catalyzed amination-hydrogenation reactions (Spiccia et al., 2013).
In Copolyamide Synthesis
Methyl 11-aminoundecanoate hydrochloride plays a role in the synthesis of copolyamides. It was used to obtain an alternating copolyamide of 6-aminohexanoic acid and 11-aminoundecanoic acid through condensation polymerization (Pisanchyn, 1973).
Polymer Synthesis Involving Cyclodextrins
The compound has been utilized in the free radical polymerization of cyclodextrin complexes with N-methacryloyl-11-aminoundecanoic acid as guest monomers. This application showcases its potential in creating polymers with unique properties (Jeromin et al., 1998).
Photochromic Materials Development
Methyl 11-aminoundecanoate hydrochloride has been linked to the development of photochromic materials. These materials, based on dihydroindolizine and N-acyl-11 aminoundecanoate, are synthesized and used to develop photoresponsive materials for potential applications in nanotechnology (Ahmed & Pozzo, 2008).
In Optical and Electrical Characterizations
It has also been used in the study of ultrathin films composed of 11-aminoundecanoic acid capped TiO2 nanoparticles and polyallylamine hydrochloride, showcasing its role in the development of advanced materials with specific optical and electrical properties (Cassagneau et al., 2000).
Chemical Modification of Chlorinated Rubbers
The compound is involved in the chemical modification of chlorinated rubbers. Studies have shown its use in the grafting of chlorinated rubber by aminoesters and versamids, indicating its applicability in material science and engineering (Bellorin et al., 1986).
将来の方向性
“Methyl 11-aminoundecanoate hydrochloride” is a valuable precursor for the production of polyamide 11 . It is synthesized from methyl undec-9-enoate, which is obtained from renewable canola oil . This suggests that “Methyl 11-aminoundecanoate hydrochloride” could play a significant role in the development of renewable specialty polyamides .
特性
IUPAC Name |
methyl 11-aminoundecanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13;/h2-11,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIKEQZPPYMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-aminoundecanoate hydrochloride | |
CAS RN |
29833-32-7 | |
| Record name | Undecanoic acid, 11-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29833-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
